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molecular formula C15H14O3 B019689 4'-Benzyloxy-2'-hydroxyacetophenone CAS No. 29682-12-0

4'-Benzyloxy-2'-hydroxyacetophenone

Cat. No. B019689
M. Wt: 242.27 g/mol
InChI Key: AGQNLHOTLJFJCG-UHFFFAOYSA-N
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Patent
US04283434

Procedure details

The reaction of (1) above is repeated using 1.1 molar equivalents of benzyl chloride, 1.0 molar equivalent of K2CO3, and substituting for the above acetophenone 2,4-dihydroxyacetophenone ##STR15##
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
acetophenone 2,4-dihydroxyacetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].C(C1C=CC=CC=1)(=O)C.[CH3:24][C:25]([C:27]1[CH:28]=[CH:29][C:30]([OH:34])=[CH:31][C:32]=1[OH:33])=[O:26]>>[CH3:24][C:25]([C:27]1[CH:28]=[CH:29][C:30]([O:34][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[CH:31][C:32]=1[OH:33])=[O:26] |f:1.2.3,4.5|

Inputs

Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
acetophenone 2,4-dihydroxyacetophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1.CC(=O)C=1C=CC(=CC1O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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